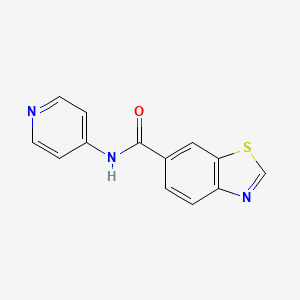

N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide

Vue d'ensemble

Description

Selective inhibitor of K1 capsule formation, against E. coli UT189 bacterial capsule biogenesis; High Quality Biochemicals for Research Uses

Activité Biologique

N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a combination of thiazole and benzothiazole functionalities along with a pyridine substituent, enhances its biological activity compared to other similar compounds.

Antimicrobial Activity

Research indicates that this compound acts as an effective inhibitor of bacterial capsule biogenesis in Escherichia coli. Specifically, it inhibits K1 capsule formation with an IC50 value of and demonstrates a selectivity index greater than 200 in bladder cancer cells (BC5637) . This suggests its potential as a lead compound for developing new antibacterial agents.

Anticancer Activity

The compound has shown promising anticancer properties. It has been identified as an apoptosis inducer through the activation of procaspase-3 to caspase-3 in various cancer cell lines. Notably, it exhibits selective cytotoxicity against cancer cells overexpressing procaspase-3 . The structure-activity relationship (SAR) studies reveal that the presence of specific functional groups is crucial for its anticancer activity.

Case Studies and Research Findings

- Inhibition of E. coli Capsule Formation

- Apoptosis Induction in Cancer Cells

Comparative Analysis of Related Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| N-(pyridin-2-yl)benzothiazole | Similar benzothiazole core | Anticancer activity |

| N-(5-chloro-pyridin-4-yl)-benzothiazole | Chlorinated derivative | Enhanced antimicrobial properties |

| 2-Amino-benzothiazoles | Basic structural unit | Selective neuronal nitric oxide synthase inhibitors |

The comparative analysis shows that while related compounds share some biological activities, this compound stands out due to its specific combination of functional groups that enhance its therapeutic potential.

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Bacterial Capsule Formation : The compound interferes with the biosynthesis pathways required for capsule formation in E. coli, which is critical for bacterial virulence .

- Induction of Apoptosis in Cancer Cells : It activates procaspase-3 leading to apoptosis in cancer cells, suggesting a potential role as an anticancer agent .

Applications De Recherche Scientifique

Antibacterial Applications

Inhibition of Bacterial Capsule Formation

One of the notable applications of N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide is its role as an inhibitor of bacterial capsule biogenesis. Research has shown that this compound effectively inhibits the formation of K1 capsules in Escherichia coli strains, which are critical virulence factors for urinary tract infections (UTIs). The compound demonstrated an IC50 value of 1.04 ± 0.13 μM and a selectivity index greater than 200 in bladder cells, indicating its potential as a lead compound for developing new antibacterial therapies .

Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects involves targeting polysaccharide encapsulation processes in bacteria. By inhibiting this virulence factor, the compound reduces the ability of E. coli to establish infections without affecting the commensal flora, thus minimizing the risk of antibiotic resistance .

Anticancer Applications

Potential Anticancer Activity

In addition to its antibacterial properties, this compound has been explored for its anticancer potential. Studies indicate that this compound may serve as a lead for developing new therapeutic agents against various cancer types due to its ability to inhibit cell proliferation .

Case Study: In Vitro Evaluation

A study evaluated the antiproliferative activity of benzothiazole derivatives, including this compound. The results showed significant cytotoxic effects on cancer cell lines, suggesting that modifications to this scaffold could enhance its efficacy against specific cancer targets .

Structural Comparisons and Derivatives

The structural uniqueness of this compound lies in its combination of thiazole and benzothiazole functionalities with a pyridine substituent. This structure enhances its biological activity compared to other similar compounds. Below is a comparison table highlighting related compounds and their notable activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(pyridin-2-yl)benzothiazole | Similar benzothiazole core | Anticancer activity |

| N-(5-chloro-pyridin-4-yl)-benzothiazole | Chlorinated derivative | Enhanced antimicrobial properties |

| 2-Amino-benzothiazoles | Basic structural unit | Selective neuronal nitric oxide synthase inhibitors |

Analyse Des Réactions Chimiques

Hydrolysis of the Amide Bond

The primary amide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and pyridin-4-amine.

Mechanistic Insight :

Acid-catalyzed hydrolysis generates a protonated intermediate, facilitating water attack. Base-mediated hydrolysis involves hydroxide ion nucleophilic substitution, forming a tetrahedral intermediate before cleavage .

Electrophilic Aromatic Substitution on the Benzothiazole Ring

The benzothiazole core undergoes electrophilic substitution, preferentially at positions 5 or 7 due to electron-donating resonance effects from the thiazole sulfur.

Key Observations :

-

Nitration at position 5 is favored due to steric and electronic factors .

-

Sulfonation requires higher temperatures, and regioselectivity is confirmed via NMR .

Functionalization of the Pyridinyl Group

The pyridine ring participates in alkylation, oxidation, and coordination reactions.

Alkylation

The pyridinyl nitrogen reacts with alkyl halides under basic conditions:

-

Reagents : Methyl iodide, K₂CO₃, DMF, 60°C, 6 hours.

-

Product : N-Methylpyridinium derivative of 1,3-benzothiazole-6-carboxamide.

Oxidation

Pyridine can be oxidized to N-oxide using peracetic acid:

-

Reagents : CH₃COOOH, RT, 12 hours.

-

Product : Pyridine N-oxide derivative.

-

Application : Enhances solubility and modifies electronic properties .

Cross-Coupling Reactions

The benzothiazole ring supports palladium-catalyzed coupling reactions when halogenated. For example:

Conditions :

Reduction Reactions

The benzothiazole ring’s thiazole moiety can be selectively reduced:

Coordination Chemistry

The pyridinyl nitrogen and amide oxygen act as ligands for metal complexes:

-

Example : Reaction with Cu(II) acetate forms a square-planar complex, confirmed by ESR and UV-Vis spectroscopy .

-

Application : Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Mechanistic and Synthetic Considerations

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic reactions, while nonpolar solvents favor electrophilic substitutions .

-

Catalysts : Pd-based catalysts enable efficient cross-coupling, with yields influenced by ligand choice (e.g., Xantphos vs. PPh₃) .

-

Regioselectivity : Directed by substituent electronic effects; electron-withdrawing groups on benzothiazole direct electrophiles to specific positions .

This compound’s reactivity profile underscores its utility in medicinal chemistry for derivative synthesis and mechanistic studies, particularly in developing antimicrobial and anticancer agents .

Propriétés

Numéro CAS |

1017108-87-0 |

|---|---|

Formule moléculaire |

C13H9N3OS |

Poids moléculaire |

255.30 g/mol |

Nom IUPAC |

N-pyridin-4-yl-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C13H9N3OS/c17-13(16-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-15-11/h1-8H,(H,14,16,17) |

Clé InChI |

WYOAQOULVFOBAD-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2 |

SMILES canonique |

C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2 |

Solubilité |

35.6 [ug/mL] (The mean of the results at pH 7.4) |

Synonymes |

N-(Pyridin-4-yl)benzo[d]thiazole-6-carboxamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.